molecular formula C12H21NO2 B13524036 rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole

rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole

Cat. No.: B13524036
M. Wt: 211.30 g/mol
InChI Key: PPGNSMDVJRFCRH-PBINXNQUSA-N
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Description

tert-Butyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate is a chemical compound with the molecular formula C12H21NO2 It is a derivative of cyclopentapyrrole and is characterized by its tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an amine, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds in the development of new pharmaceuticals targeting specific diseases .

Industry

In the industrial sector, this compound finds applications in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound depend on its specific structure and the functional groups present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. This structural feature imparts distinct reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl (3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)8-4-9-6-13-7-10(9)5-8/h8-10,13H,4-7H2,1-3H3/t8?,9-,10+

InChI Key

PPGNSMDVJRFCRH-PBINXNQUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1C[C@@H]2CNC[C@@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CNCC2C1

Origin of Product

United States

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